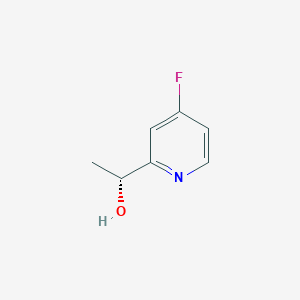

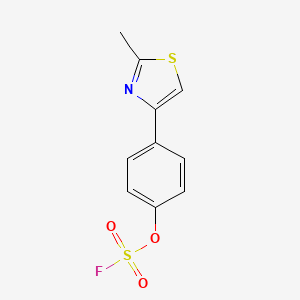

![molecular formula C24H17Cl2N5OS B2896306 7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422532-04-5](/img/structure/B2896306.png)

7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl group, a pyrido[1,2-a]pyrimidin-4-one group, and a chlorobenzyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of such compounds can be elucidated from various spectroscopic techniques such as FTIR, 1H, and 13C NMR, and mass spectra . For instance, FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm−1 . 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve nucleophilic aromatic substitution reactions and the formation of Schiff bases . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as the length of the carbon-chain linker and the electronic properties of the compounds .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Transformations

The synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates a key chemical transformation relevant to the mentioned compound, showcasing the application of palladium catalysis and cyclization reactions. This method highlights the versatility of quinazolinone derivatives in chemical synthesis, providing a foundational approach for generating compounds with potential biological activity (Li et al., 2013).

Antimicrobial Activity

Compounds structurally related to 7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine have shown to exhibit antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents, providing a basis for further research into their mechanism of action and therapeutic potential (El-Gazzar et al., 2008).

Potential in Anti-inflammatory and Analgesic Applications

Derivatives of the mentioned compound, including pyrazole moieties conjugated with heterocyclic derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research avenue explores the therapeutic potential of these compounds, indicating their relevance in developing new treatments for inflammation and pain management (Fahmy et al., 2012).

Propiedades

IUPAC Name |

7-chloro-2-[[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2N5OS/c25-16-7-5-15(6-8-16)12-27-23-19-3-1-2-4-20(19)29-24(30-23)33-14-18-11-22(32)31-13-17(26)9-10-21(31)28-18/h1-11,13H,12,14H2,(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZFSHZSJKYDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2896232.png)

![3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2896234.png)

![4-(tert-butyl)-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2896237.png)

![2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2896242.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2896243.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile](/img/structure/B2896245.png)